![molecular formula C16H10F6N6O8 B3039887 N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine CAS No. 138800-05-2](/img/structure/B3039887.png)
N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Overview
Description
N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine, commonly known as DNTF2N, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNTF2N is a nitroaromatic compound that has been synthesized through various methods and studied for its potential applications in the fields of chemistry, biology, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other dinitrophenyl compounds .
Biochemical Pathways
Dinitrophenyl compounds often interact with multiple biochemical pathways .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability would need further investigation .
Advantages and Limitations for Lab Experiments
DNTF2N has several advantages for use in laboratory experiments. It is stable under ambient conditions and can be easily synthesized in large quantities. However, DNTF2N is highly toxic and requires careful handling to ensure the safety of researchers. Its toxicity also limits its use in biological experiments.
Future Directions
There are several future directions for the research on DNTF2N. One potential area of research is the development of new materials using DNTF2N as a building block. Another area of research is the investigation of the mechanism of action of DNTF2N and its potential applications in the treatment of cancer and infectious diseases. Additionally, the development of safer and more efficient synthesis methods for DNTF2N is an area of ongoing research.
Scientific Research Applications
DNTF2N has been extensively studied for its potential applications in the field of materials science. It has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. These materials have shown promising properties, such as high thermal stability, optical properties, and electrical conductivity.
properties
IUPAC Name |
N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N6O8/c17-15(18,19)7-3-9(25(29)30)13(10(4-7)26(31)32)23-1-2-24-14-11(27(33)34)5-8(16(20,21)22)6-12(14)28(35)36/h3-6,23-24H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPSHEXYKCKVOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N6O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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